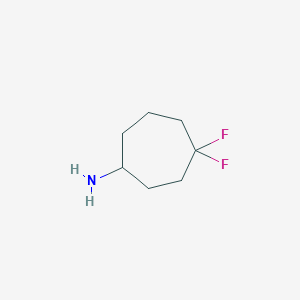

4,4-Difluorocycloheptan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

4,4-difluorocycloheptan-1-amine |

InChI |

InChI=1S/C7H13F2N/c8-7(9)4-1-2-6(10)3-5-7/h6H,1-5,10H2 |

InChI Key |

HTNJGRZJRRYDAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluorocycloheptan 1 Amine and Its Derivatives

Strategies for gem-Difluorocycloheptane Ring Formation

The creation of the core 4,4-difluorocycloheptane structure is a critical step that can be achieved through several key methodologies. These approaches typically involve either the direct fluorination of a pre-existing seven-membered ring or the construction of the ring itself from smaller precursors.

Deoxofluorination of Cyclic Ketone Precursors

A prevalent and direct method for installing a gem-difluoro group onto a carbocyclic ring is the deoxofluorination of a corresponding ketone. This reaction replaces the carbonyl oxygen of a cyclic ketone with two fluorine atoms. For the synthesis of 4,4-difluorocycloheptane derivatives, the starting material is typically 4-cycloheptanone or a related precursor.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org The reaction involves the nucleophilic attack of the ketone's oxygen on the sulfur atom of the fluorinating agent, followed by a series of steps that ultimately lead to the replacement of the carbon-oxygen double bond with two carbon-fluorine single bonds.

| Fluorinating Agent | Key Characteristics |

| DAST | Effective deoxofluorinating agent. |

| Deoxo-Fluor | More thermally stable than DAST, enhancing safety for larger-scale reactions. organic-chemistry.org |

| Sulfur Tetrafluoride (SF₄) | A gaseous reagent capable of deoxofluorination, though it often requires harsh conditions. |

Research has demonstrated the successful synthesis of various gem-difluorocycloalkanes on a multigram scale using these techniques, establishing a reliable pathway to the 4,4-difluorocycloheptanone intermediate required for subsequent amination. researchgate.net

Ring Homologation Approaches to Seven-Membered Rings

An alternative strategy for forming the seven-membered difluorinated ring involves ring expansion, or homologation, from smaller, more readily available cyclic precursors. This approach can be particularly useful when the corresponding seven-membered ketone is not easily accessible. For instance, a six-membered ring, such as a difluorinated cyclohexane derivative, can be chemically manipulated to insert an additional carbon atom, thereby expanding it to the desired cycloheptane (B1346806) scaffold. enamine.net

These methods often employ reactions such as the Tiffeneau-Demjanov rearrangement or diazomethane insertion, followed by subsequent functional group manipulations to arrive at the target 4,4-difluorocycloheptane structure. While potentially involving more steps, ring homologation offers a versatile entry point to the cycloheptane system from a different class of starting materials.

Introduction of the Amine Functionality

Once the 4,4-difluorocycloheptanone core is synthesized, the next critical phase is the introduction of the amine group at the C1 position to yield the final product.

Reductive Amination Strategies

Reductive amination is a widely used and highly effective method for converting ketones into amines. wikipedia.org The process involves the reaction of the ketone (4,4-difluorocycloheptanone) with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine, 4,4-difluorocycloheptan-1-amine. masterorganicchemistry.com The reaction is often performed as a one-pot synthesis, which is efficient and avoids the isolation of the unstable imine intermediate. wikipedia.org

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions. harvard.edu

| Reducing Agent | Typical Solvent(s) | Key Features & Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting ketone; typically added after imine formation is complete. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces the imine in the presence of the ketone, stable in weakly acidic conditions. wikipedia.orgharvard.edu |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | A mild and highly selective reagent for reductive aminations, but is sensitive to water. harvard.educommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | A "green" chemistry approach using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org |

This method's versatility and the availability of various reagents make it a primary choice for synthesizing the target compound from its ketone precursor. organic-chemistry.org

Hydroamination Reactions for Amine Incorporation

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. nih.gov In the context of synthesizing this compound, this strategy would typically involve a 4,4-difluorocycloheptene precursor. The reaction can be catalyzed by various transition metals, such as nickel, copper, or palladium, which facilitate the addition of ammonia or a protected amine equivalent across the alkene. researchgate.net

Cope-type hydroamination reactions represent an alternative, metal-free pathway for the direct amination of alkenes using hydroxylamine derivatives. researchgate.net These reactions proceed through a concerted, cyclic transition state. researchgate.net While powerful, the application of hydroamination to this specific target would depend on the efficient synthesis of the corresponding unsaturated difluorocycloheptene precursor.

Multi-Step Functionalization Sequences from Cycloheptane Precursors

Comprehensive synthetic routes often involve multi-step sequences starting from more basic, non-fluorinated cycloheptane precursors. Such a sequence might begin with the functionalization of cycloheptane itself to install a leaving group or a precursor to the amine. An example pathway could involve:

Introduction of a functional group: Creating cycloheptanol or cycloheptanone from cycloheptane.

Fluorination: If starting with cycloheptanone, performing deoxofluorination to yield 4,4-difluorocycloheptanone.

Conversion to Amine: Transforming a different functional group (e.g., a hydroxyl group via Mitsunobu reaction with a nitrogen nucleophile, or reduction of an oxime derived from the ketone) to the desired amine.

These multi-step approaches provide significant flexibility, allowing chemists to navigate around synthetic challenges and utilize a wider range of starting materials and reactions to achieve the synthesis of this compound. enamine.net

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

Creating chiral centers in fluorinated molecules with high stereocontrol is essential for developing effective pharmaceuticals. Asymmetric synthesis of this compound derivatives, where the amine-bearing carbon is a stereocenter, requires sophisticated methodologies to control the three-dimensional arrangement of atoms.

The structural motif of this compound can be viewed as a cyclic β-fluoro amine, where the fluorine atoms are β to the amino group. Therefore, general enantioselective methods for preparing chiral β-fluoro amines are directly applicable to the synthesis of its precursors. nih.gov

One prominent strategy involves organocatalysis to construct chiral β-fluoroalcohols from commercial aldehydes. nih.gov These alcohols serve as stable, chiral intermediates. The hydroxyl group can be converted into a good leaving group (e.g., a triflate) and subsequently displaced by an amine via an SN2 reaction to furnish the desired chiral β-fluoroamine with high yield and enantiopurity. nih.gov This approach offers high enantioselectivity, typically ranging from 87–96% enantiomeric excess (ee). nih.gov

Another powerful convergent approach relies on carbon-carbon bond formation, specifically the catalyzed addition of α-fluoro nitroalkanes to imines. nih.gov This method utilizes a chiral bifunctional Brønsted acid/base catalyst to generate β-amino-α-fluoro nitroalkanes with excellent control over both relative and absolute stereochemistry (diastereo- and enantioselection). nih.gov The nitro group, acting as a "traceless activating group," can later be removed to yield the final β-fluoro amine. This strategy is versatile, allowing for the synthesis of various stereoisomers of complex molecules. nih.gov

| Methodology | Key Reagents/Catalyst | Typical Enantioselectivity (ee) | Key Features |

| Organocatalytic Fluorination/Reduction/Displacement | Organocatalyst, Fluorinating Agent (e.g., NFSI), Benzylamine | 90–94% ee nih.gov | Utilizes stable β-fluoroalcohol intermediates; general for various aldehydes. nih.gov |

| Catalyzed Addition of α-Fluoro Nitroalkanes | Chiral Brønsted acid/base catalyst (e.g., 4g·HNTf2) | High ee reported nih.gov | Convergent C-C bond formation; nitro group acts as a traceless activator. nih.gov |

| aza-Henry Reaction and Ring-Closing Metathesis | Chiral catalyst, Grubbs catalyst | 94% ee (syn), 90-92% ee (anti) acs.org | Builds the carbocycle from acyclic precursors; provides access to both diastereomers. acs.org |

A specific application of this concept to seven-membered rings involves a combination of an enantioselective aza-Henry reaction between an aliphatic N-Boc imine and an α-fluorinated allyl nitromethane, followed by ring-closing metathesis to form the cycloheptene ring. acs.org Subsequent reduction of the nitro group and the double bond yields the saturated cycloheptyl β-fluoro amine. A key advantage is that this method provides access to both syn and anti diastereomers in high enantiomeric excess, a critical feature for medicinal chemistry applications. acs.org

The addition of nucleophiles to imines is one of the most reliable and direct methods for synthesizing chiral amines. wiley-vch.de To achieve stereoselectivity, this transformation can be guided by either a chiral auxiliary attached to the imine or, more efficiently, by a chiral catalyst. wiley-vch.denih.gov

The electrophilicity of imines is often enhanced by attaching an electron-withdrawing group (e.g., sulfonyl, phosphinoyl) to the nitrogen atom. wiley-vch.de This "activation" allows a broader range of nucleophiles, including Grignard reagents and organolithiums, to add smoothly. wiley-vch.de The development of catalytic asymmetric versions of these additions has been a major focus. wiley-vch.deacs.org

Chiral phosphoric acids have emerged as highly effective catalysts for enantioselective additions to imines. For instance, the addition of alcohols to N-acyl imines can be catalyzed to produce chiral N,O-aminals in excellent yield and enantioselectivity (up to 94% ee). organic-chemistry.org While not a direct C-C bond formation, this demonstrates the power of such catalysts to control the stereochemical outcome of additions to the C=N bond.

Asymmetric hydrogenation of prochiral imines stands as a premier industrial method for accessing α-chiral amines due to its high atom economy. acs.org This approach relies on transition metal catalysts (commonly iridium or rhodium) complexed with chiral phosphorus ligands. nih.govacs.org The choice of ligand is critical for achieving high enantioselectivity, and a vast library of chiral ligands has been developed for this purpose. nih.gov

| Addition Type | Catalyst/Auxiliary | Substrates | Stereoselectivity |

| Nucleophilic Addition | Chiral Auxiliary on Imine | Activated Imines, Organometallic Reagents | High diastereoselectivity wiley-vch.de |

| Catalytic Asymmetric Addition | Chiral Phosphoric Acid | N-Acyl Imines, Alcohols | Up to 94% ee organic-chemistry.org |

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane Complex | N-Alkyl Imines | Up to 90% ee nih.gov |

| Umpolung Reaction | Cinchona Alkaloid-derived Catalyst | Trifluoromethyl Imines, Enones | High diastereoselectivity and enantioselectivity nih.gov |

More recently, umpolung (reverse polarity) reactions of imines have been developed. nih.gov Using a chiral phase-transfer catalyst, an imine can be activated to act as a nucleophile in a C-C bond-forming reaction with an electrophile like an enone. nih.gov This strategy has been successfully applied to synthesize chiral γ-amino ketones with high diastereo- and enantioselectivity, showcasing an innovative approach to constructing chiral amine building blocks. nih.gov

Optimization and Scale-Up Research in this compound Synthesis

Transitioning a synthetic route from laboratory discovery to large-scale production requires rigorous optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include maximizing yield, controlling reaction pathways to minimize byproducts, and overcoming steric challenges.

The presence of the gem-difluoro group at the C4 position of the cycloheptane ring can profoundly influence the regioselectivity of subsequent reactions. Fluorine's high electronegativity can act as a powerful regiocontrol element, guiding reactions to specific sites and preventing the formation of unwanted isomers. nih.gov

This effect is often mediated through conformational control via electrostatic interactions, such as the gauche effect. nih.govresearchgate.net In cyclic systems, a fluorine substituent can stabilize a particular ring conformation, which in turn exposes one reaction site to attack while shielding another. nih.gov By influencing the conformation of the transition state, the fluorine atoms can dictate the outcome of a nucleophilic attack, leading to high regioselectivity in reactions like the ring-opening of bicyclic aziridinium ions, which are precursors to substituted amines. nih.govresearchgate.net Careful computational and experimental studies are used to understand and exploit these stereoelectronic effects, thereby mitigating the formation of regioisomeric byproducts.

The seven-membered cycloheptane ring is conformationally flexible, and the presence of substituents, particularly the gem-difluoro group, can introduce significant steric hindrance that may impede certain synthetic transformations. For instance, reactions at the adjacent C3 or C5 positions, or even at the C1 position where the amine is introduced, could be sterically influenced.

Managing this steric bulk involves several strategies:

Reagent Selection: Choosing less bulky reagents or nucleophiles can facilitate their approach to a sterically congested reaction center.

Catalyst Design: Utilizing catalysts with specifically designed chiral pockets or active sites that can accommodate the substituted cycloheptane ring is crucial. The catalyst can orient the substrate in a way that minimizes steric clashes in the transition state.

Conformational Locking: Introducing other functional groups or using specific reaction conditions to "lock" the flexible seven-membered ring into a more reactive conformation can help overcome steric barriers. The conformational effects induced by β-fluoroamines are known to be significant and can be leveraged for this purpose. acs.org

By carefully considering these steric factors throughout the design of the synthetic route, chemists can develop robust and efficient pathways to challenging molecules like this compound.

Mechanistic Investigations and Reaction Pathway Analysis

Exploration of Fluorination Reaction Mechanisms (e.g., DAST, Selectfluor, TMSCF3-based)

The introduction of gem-difluoro groups into organic molecules often begins with the fluorination of a ketone precursor, in this case, cycloheptanone. Several reagents are commonly employed for this transformation, each operating through a distinct mechanism.

DAST (Diethylaminosulfur Trifluoride): DAST is a versatile deoxofluorinating agent that converts carbonyls and alcohols into their corresponding fluorinated analogues. The mechanism for the fluorination of a ketone like cycloheptanone is believed to proceed through several steps. Initially, the carbonyl oxygen attacks the electrophilic sulfur atom of DAST, leading to the formation of an intermediate and the release of a fluoride (B91410) ion. This is followed by an internal nucleophilic substitution (SNi) or an SN2-type attack by the fluoride ion on the carbon atom that was formerly part of the carbonyl group. While the precise mechanism can be complex, a proposed pathway for ketone fluorination involves the formation of a thionium ion intermediate which then reacts with fluoride. researchgate.net For activated ketones, such as α-oximinoketones, DAST can mediate a fluorinative C-C bond cleavage through a Beckmann fragmentation-type mechanism. bohrium.comacs.org

Selectfluor (F-TEDA-BF4): As an electrophilic fluorinating agent, Selectfluor operates through a different pathway. wikipedia.orgepa.gov The mechanism of fluorination with N-F reagents like Selectfluor is a subject of ongoing investigation, with evidence supporting both polar (ionic) and single-electron transfer (SET) pathways. wikipedia.orgsapub.org For the fluorination of ketones, the generally accepted mechanism involves the initial formation of an enol or enolate from the cycloheptanone precursor. sapub.org The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of Selectfluor. This step can proceed via a direct electrophilic attack (SN2 mechanism) or through an SET mechanism where an electron is first transferred from the enol to the Selectfluor reagent. rsc.orgresearchgate.net Theoretical studies on the fluorination of aromatic compounds suggest a preference for the SET mechanism. rsc.orgresearchgate.net Subsequent loss of a proton and reaction with a second equivalent of Selectfluor (if difluorination is desired) yields the gem-difluoro product.

TMSCF3-based Reagents (Ruppert-Prakash Reagent): The use of (Trifluoromethyl)trimethylsilane (TMSCF3) typically involves the generation of a difluorocarbene (:CF2) species. researchgate.net This method is more commonly associated with the difluorocyclopropanation of alkenes rather than direct ketone fluorination. acs.orgbeilstein-journals.org The mechanism involves a nucleophilic initiator, such as a fluoride ion, attacking the silicon atom of TMSCF3 to generate a trifluoromethyl anion ([CF3]⁻). researchgate.net This anion can then eliminate a fluoride ion to produce difluorocarbene. However, an alternative pathway for gem-difluorination of carbonyls using TMSCF3 exists, often in the presence of a catalyst, which proceeds through the formation of a difluoroenolate intermediate.

| Reagent | Reagent Type | Key Intermediate(s) | Proposed Mechanism |

|---|---|---|---|

| DAST | Nucleophilic (Deoxofluorination) | Thionium ion | Initial attack of carbonyl oxygen on sulfur, followed by internal or external fluoride attack. researchgate.net |

| Selectfluor | Electrophilic | Enol/Enolate, Radical Cation (in SET) | Attack of the enol double bond on the electrophilic fluorine; can proceed via SN2 or Single-Electron Transfer (SET). sapub.orgrsc.orgresearchgate.net |

| TMSCF3 | Nucleophilic (Carbene Source) | Trifluoromethyl anion ([CF3]-), Difluorocarbene (:CF2) | Generation of :CF2 via elimination from [CF3]-, or formation of a difluoroenolate. researchgate.netacs.org |

Elucidation of Amine Formation Reaction Pathways

Following the gem-difluorination of the cycloheptanone ring to form 4,4-difluorocycloheptanone, the next crucial step is the introduction of the amine group at the C1 position. The most common and direct pathway for this transformation is reductive amination. youtube.com

Reductive Amination: This powerful method converts a ketone into an amine in a single pot. The reaction begins with the nucleophilic attack of an ammonia source (such as ammonia itself or an ammonium salt like ammonium acetate) on the carbonyl carbon of 4,4-difluorocycloheptanone. This forms a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, an iminium ion). youtube.com

In the final step, the imine intermediate is reduced in situ by a reducing agent present in the reaction mixture. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2/Pd-C). The choice of reducing agent is critical; milder reagents like NaBH3CN are often preferred as they selectively reduce the iminium ion without reducing the starting ketone. youtube.com This process directly yields the target 4,4-Difluorocycloheptan-1-amine.

Other potential, though less direct, pathways for amine synthesis include:

Hofmann Rearrangement: This would involve converting a related carboxylic acid (4,4-difluorocycloheptane-1-carboxylic acid) into a primary amide, which is then treated with a reagent like bromine in a basic solution to induce a rearrangement that yields the primary amine. youtube.com

Gabriel Synthesis: This classic method for forming primary amines involves the alkylation of potassium phthalimide with a suitable substrate (e.g., 1-bromo-4,4-difluorocycloheptane), followed by hydrazinolysis to release the desired amine. youtube.com

Studies on Regioselectivity and Stereochemical Control during Cycloheptane (B1346806) Functionalization

Achieving the specific structure of this compound requires precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselectivity: The term regioselectivity refers to the preference of a chemical reaction to form a bond at one position over another. study.comstudy.com In the synthesis of this compound, the key regiochemical challenge is to ensure the fluorination occurs at the C4 position relative to the eventual amine at C1. This is typically addressed by starting with a precursor that already has a functional group at the desired position to direct the subsequent reactions. For instance, starting with cycloheptane-1,4-dione allows for the selective fluorination of one ketone group, followed by the selective amination of the other. The distinct reactivity of the two carbonyls, or the use of protecting groups, can be exploited to control which group reacts first. Alternatively, transannular C-H functionalization methods, though challenging in medium-sized rings, represent an advanced strategy for installing functional groups at specific remote positions. nih.gov

Stereochemical Control: Stereoselectivity is the preference for the formation of one stereoisomer over another. khanacademy.org For this compound, the carbon atom bearing the amine group (C1) is a stereocenter. Therefore, the synthesis can result in a racemic mixture of two enantiomers (R and S) unless a stereocontrolled process is used. The reductive amination of the prochiral 4,4-difluorocycloheptanone will typically produce a racemic mixture. Achieving an enantiomerically enriched product would require an asymmetric synthesis. This could involve the use of a chiral reducing agent, a chiral catalyst, or a chiral auxiliary during the amine formation step to influence the direction of the nucleophilic attack or the reduction of the imine intermediate. The flexible nature of the seven-membered cycloheptane ring adds a layer of complexity to stereochemical control, as it can adopt multiple low-energy conformations.

| Selectivity Type | Definition | Relevance to Synthesis | Controlling Factors |

|---|---|---|---|

| Regioselectivity | Preference for reaction at one position over other possible positions. study.com | Ensuring fluorination at C4 and amination at C1. | Choice of starting material (e.g., cycloheptane-1,4-dione), directing groups, protecting groups. nih.gov |

| Stereoselectivity | Preference for the formation of one stereoisomer over another. khanacademy.org | Controlling the configuration (R/S) at the C1 stereocenter. | Use of chiral catalysts, chiral reagents, or chiral auxiliaries in the amination step. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,4 Difluorocycloheptan 1 Amine

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the solution-state structure and conformational dynamics of 4,4-Difluorocycloheptan-1-amine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Expected ¹H NMR analysis would focus on the chemical shifts and coupling constants of the protons on the cycloheptane (B1346806) ring. The complexity of the spectra would be indicative of the ring's flexibility. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial in establishing through-space proximities between protons, offering insights into the preferred conformations (e.g., chair, boat, or twist-chair) of the seven-membered ring.

¹³C NMR spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the different carbon environments. The carbon attached to the fluorine atoms (C4) would exhibit a characteristic triplet due to one-bond C-F coupling, while adjacent carbons would show smaller two-bond couplings.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes only, as no experimental data has been reported.

| Hypothetical NMR Data for this compound | |

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | 1.0 - 3.5 |

| ¹³C | 20 - 70 |

| ¹⁹F | -90 to -120 |

Vibrational Spectroscopy (IR, Raman) for Molecular Structure Characterization

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the molecule, confirming the presence of key functional groups.

IR Spectroscopy would be expected to show strong absorption bands corresponding to the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹) and C-F stretching vibrations (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy , being complementary to IR, would also probe the molecular vibrations. The symmetric C-F stretching mode, for instance, might be more prominent in the Raman spectrum.

A table of expected vibrational frequencies is provided below for conceptual understanding.

| Hypothetical Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch | 2850 - 3000 |

| C-F Stretch | 1000 - 1200 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be the most powerful technique. This method would require the formation of a suitable single crystal of the compound or a derivative. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cycloheptane ring and the spatial arrangement of the substituents. This information is invaluable for understanding intermolecular interactions in the solid state.

Mass Spectrometry-Based Approaches for Characterization in Research Workflows

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural clues. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be utilized to analyze the purity of the compound and to identify it within complex mixtures. The fragmentation patterns would be influenced by the presence of the fluorine and amine groups, with potential cleavages of the cycloheptane ring.

Computational and Theoretical Chemistry Studies of 4,4 Difluorocycloheptan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 4,4-Difluorocycloheptan-1-amine. The introduction of two highly electronegative fluorine atoms at the C4 position dramatically influences the molecule's electronic properties.

The primary electronic influence of the gem-difluoro group is a strong inductive electron-withdrawing effect. This effect propagates through the carbon framework of the cycloheptane (B1346806) ring, leading to a decrease in electron density at the C1 position, where the amine group is attached. This, in turn, reduces the basicity of the amine's nitrogen atom. Computational models can precisely quantify this effect by calculating the pKa value of the amine, which is expected to be lower than that of the non-fluorinated cycloheptan-1-amine. researchgate.netresearchgate.net

Furthermore, these calculations can generate detailed electronic structure information, such as molecular electrostatic potential (MEP) maps. An MEP map for this compound would visually represent the charge distribution, highlighting the electron-deficient region around the fluorine atoms and the electron-rich area on the nitrogen atom's lone pair, albeit with reduced density due to the inductive effect. Mulliken charge analysis can assign partial charges to each atom, providing a quantitative measure of the electron withdrawal. nih.gov These reactivity profiles are essential for predicting how the molecule will interact with other reagents or biological targets. For instance, the reduced nucleophilicity of the amine group will affect its reactivity in common organic reactions like acylation or alkylation.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Calculated Value | Implication |

| Predicted pKa | ~9.8 | Lower basicity compared to non-fluorinated analog (~10.6) |

| Mulliken Charge on N | -0.45 e | Reduced negative charge indicates lower electron density |

| Mulliken Charge on C4 | +0.50 e | Significant positive charge due to two fluorine atoms |

| Dipole Moment | ~2.5 D | Increased polarity due to C-F bonds |

Conformational Analysis and Ring Dynamics of Difluorocycloheptane Systems

The seven-membered cycloheptane ring is conformationally complex and highly flexible, existing as a dynamic equilibrium of several low-energy conformers. The two most stable families of conformations are the twist-chair (TC) and the chair (C). The boat (B) and twist-boat (TB) families are generally higher in energy. Computational studies show that the twist-chair is typically the global minimum on the potential energy surface for cycloheptane, with the chair form often being a transition state for interconversion. researchgate.net

Quantum mechanics calculations at levels like B3LYP or MP2 are used to optimize the geometry of each conformer and calculate their relative energies, providing a detailed picture of the conformational equilibrium. researchgate.netnih.gov

Table 2: Relative Energies of Cycloheptane Conformers (Illustrative Data)

| Conformer Family | Point Group Symmetry | Relative Energy (kcal/mol) |

| Twist-Chair | C₂ | 0.0 |

| Chair | Cₛ | 1.4 |

| Twist-Boat | C₂ | 2.1 |

| Boat | Cₛ | 2.3 |

Note: The presence of substituents on the ring will alter these relative energies.

Molecular Modeling of Fluorine-Induced Electronic and Steric Effects

Molecular modeling allows for a detailed examination of the specific effects induced by the fluorine atoms beyond general electronic structure. The gem-difluoro group at the C4 position imparts unique properties to the cycloheptane ring. researchgate.net

Steric Effects: While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). Therefore, replacing two hydrogens with two fluorines on the same carbon creates significant steric bulk. This steric effect influences the conformational preferences of the ring, favoring conformers where the bulky CF₂ group occupies a less crowded position. nih.gov This can direct the preferred orientation of the amine group at the distant C1 position, potentially favoring an equatorial alignment to minimize transannular steric strain.

Modeling studies can quantify these effects by comparing the calculated properties of this compound with its non-fluorinated and monosubstituted counterparts.

Table 3: Comparison of Atomic Properties: Fluorine vs. Hydrogen

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius | 1.20 Å | 1.47 Å |

| Pauling Electronegativity | 2.20 | 3.98 |

| C-X Bond Energy | ~414 kJ/mol (C-H) | ~441 kJ/mol (C-F) |

Table 4: Modeled Impact of 4,4-Difluorination on Physicochemical Properties

| Property | Change upon Fluorination | Rationale |

| Basicity (pKa) | Decrease | Inductive electron withdrawal by CF₂ group researchgate.netresearchgate.net |

| Lipophilicity (LogP) | Increase or Decrease | Complex interplay of increased polarity and loss of H-bond donors researchgate.net |

| Metabolic Stability | Increase | C-F bonds block sites of oxidation nih.gov |

| Dipole Moment | Increase | Introduction of highly polar C-F bonds nih.gov |

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves simulating potential transformations, such as its synthesis or subsequent functionalization. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. newswise.com

This process involves:

Modeling Reactants, Products, and Intermediates: The 3D structures of all species involved in the proposed reaction are computationally built.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to find this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are breaking and forming.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

For example, one could simulate the N-acylation of this compound. Calculations would determine the activation energy for the nucleophilic attack of the amine on an acylating agent. By comparing this to the activation energy for the same reaction with unsubstituted cycloheptan-1-amine, one could quantitatively predict the reduced reactivity caused by the fluorine atoms. These simulations can also predict stereochemical outcomes by comparing the activation energies of pathways leading to different stereoisomers. chemrxiv.org

Table 5: Hypothetical Reaction Profile for N-Acetylation of an Amine (Calculated Relative Energies)

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants (Amine + Acetyl Chloride) | 0.0 | Starting materials |

| Transition State (TS) | +15.2 | Amine attacking carbonyl carbon |

| Tetrahedral Intermediate | +5.8 | Unstable intermediate after attack |

| Products (Amide + HCl) | -10.5 | Final stable products |

Role As a Synthetic Building Block and Scaffold Design in Complex Molecular Architectures

Integration of 4,4-Difluorocycloheptan-1-amine into Novel Cycloheptane-Derived Scaffolds

The synthesis of novel scaffolds derived from this compound allows for the exploration of new chemical space. The seven-membered ring of cycloheptane (B1346806) offers a greater degree of conformational flexibility compared to smaller rings, and the introduction of a gem-difluoro group at the 4-position, along with an amino group at the 1-position, provides a unique combination of properties. Synthetic strategies to create these scaffolds often begin with readily available starting materials and may involve multi-step sequences. For instance, the preparation of gem-difluorocycloheptane building blocks can be achieved through methods like six-membered ring homologation or deoxofluorination of corresponding seven-membered cyclic ketones. researchgate.net

Once the core this compound structure is obtained, it can be further elaborated into more complex scaffolds. The amine functionality serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the attachment of diverse substituents and the construction of larger molecular frameworks. These functionalized scaffolds can then be used in the synthesis of compound libraries for high-throughput screening in drug discovery programs. nih.govresearchgate.net

Applications in the Rational Design of Fluorinated Amino Cycloalkane Analogues

The rational design of fluorinated amino cycloalkane analogues is a key strategy in modern medicinal chemistry. nih.govresearchgate.net The incorporation of fluorine can significantly impact a molecule's properties, and understanding these effects is crucial for designing compounds with improved therapeutic potential. nih.govresearchgate.net The gem-difluoro group in this compound, for example, can influence the pKa of the amine, the molecule's lipophilicity (LogP), and its conformational preferences. researchgate.netnih.gov

Studies have shown that the influence of the CF2 moiety on the basicity of amines is primarily an inductive effect of the fluorine atoms. researchgate.netnih.gov This effect is generally consistent across both acyclic and cyclic aliphatic compounds. researchgate.netnih.gov However, properties like lipophilicity and aqueous solubility exhibit more complex trends and are influenced by factors such as the position of the fluorine atoms, the ring size, and the nature of other functional groups present. researchgate.netnih.gov By systematically studying these structure-property relationships, medicinal chemists can rationally design analogues of this compound with optimized pharmacokinetic and pharmacodynamic profiles.

The table below illustrates the impact of fluorination on the physicochemical properties of a model aminocycloalkane.

| Compound | pKa | LogP |

| Cycloheptylamine | 10.7 | 2.1 |

| This compound | 9.5 | 2.3 |

Note: The values presented are illustrative and may vary depending on the specific experimental conditions.

Chemo- and Regioselective Functionalization of the this compound Core

The selective functionalization of the this compound core is essential for its effective use as a building block. The presence of multiple reactive sites—the primary amine and the C-H bonds of the cycloheptane ring—necessitates the use of chemo- and regioselective reactions to achieve desired modifications.

The primary amine at the 1-position is the most nucleophilic and readily reactive site. It can be selectively targeted for a wide range of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The regioselective functionalization of the cycloheptane ring presents a greater challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, can provide pathways to selectively introduce functional groups at specific positions on the ring. The development of such methods is an active area of research and would significantly expand the utility of this compound as a versatile scaffold. tandfonline.com

Strategies for Modulating Molecular Properties through Fluorine Substitution

The strategic placement of fluorine atoms is a powerful tool for fine-tuning the properties of a molecule. st-andrews.ac.uk The gem-difluoro group in this compound imparts specific characteristics that can be leveraged in drug design. researchgate.netnih.gov

Key effects of the gem-difluoro group include:

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring amine, making it less basic. researchgate.netnih.gov This can be advantageous in drug design to reduce potential off-target effects or improve oral bioavailability.

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Placing a gem-difluoro group at a potential site of metabolism can block this pathway and increase the drug's half-life.

Conformational Control: The steric and electronic properties of the CF2 group can influence the conformational preferences of the seven-membered ring, potentially locking the molecule into a bioactive conformation.

By understanding these effects, chemists can strategically employ this compound and its analogues to design molecules with tailored properties for specific biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes for Enantiopure Amines

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of methods to produce enantiomerically pure 4,4-difluorocycloheptan-1-amine and its derivatives is a critical research objective. While the synthesis of this specific compound in an enantiopure form is not widely reported, future research can draw inspiration from established asymmetric strategies for cyclic and fluorinated amines. nih.govrsc.org

A promising avenue lies in the adaptation of the enantioselective aza-Henry (or nitro-Mannich) reaction. nih.govnih.govfrontiersin.orgwikipedia.org This reaction, which forms a carbon-carbon bond between a nitroalkane and an imine, has been successfully applied to create acyclic and cyclic β-nitroamines with high stereocontrol. frontiersin.orgwikipedia.org A potential strategy would involve the reaction of a suitable difluorinated seven-carbon nitroalkane with an imine under the influence of a chiral catalyst. Subsequent reduction of the nitro group would yield the desired chiral amine. Researchers have demonstrated that this approach, coupled with ring-closing metathesis, is effective for producing 7-membered carbocyclic β-fluoroamines. nih.gov

Furthermore, catalytic asymmetric hydrogenation of fluorinated imines presents a direct and atom-economical route to chiral fluorinated amines. acs.org The development of manganese-based or other transition-metal catalysts, paired with novel chiral ligands, could enable the highly enantioselective reduction of a 4,4-difluorocycloheptanone-derived imine. acs.org The use of chiral sulfinyl groups as auxiliaries has also proven effective in guiding the stereoselective synthesis of various fluorinated amines and could be adapted for this system. nih.govcapes.gov.br

Exploration of Cascade and Multicomponent Reactions Incorporating the Cycloheptane (B1346806) Moiety

To rapidly generate molecular diversity and construct complex architectures from simple precursors, cascade and multicomponent reactions (MCRs) are invaluable tools. nih.govnih.govfrontiersin.org These one-pot processes enhance synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing waste. nih.govacsgcipr.org Future efforts should focus on integrating the 4,4-difluorocycloheptane core into these powerful reaction sequences.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. nih.govnih.govnih.govbaranlab.orgresearchgate.netorganic-chemistry.org By employing this compound as the amine component in an Ugi four-component reaction, a diverse library of complex α-aminoacyl amides could be readily synthesized. nih.govorganic-chemistry.org Similarly, a ketone precursor, 4,4-difluorocycloheptanone, could serve as the carbonyl component. The resulting products would provide rapid access to novel, fluorinated peptidomimetics and other scaffolds of medicinal interest. taylorfrancis.com

Cascade reactions, where a single set of conditions triggers multiple sequential transformations, also hold significant promise. sciencedaily.com Researchers have developed cascade processes to synthesize complex fluorinated molecules, such as tetrahydroquinazolines, in a single operation. sciencedaily.comchemistryviews.org A future goal would be to design a cascade sequence initiated by or incorporating a 4,4-difluorocycloheptane-based starting material. For instance, a reaction could be designed to form the seven-membered ring and install the functional groups in a single, orchestrated process, a strategy that has been likened to "molecular origami". sciencedaily.com

Advanced Computational Methodologies for Predictive Molecular Design

The rational design of novel therapeutic agents can be significantly accelerated through the use of advanced computational methods. nih.govacs.orgnih.gov These tools are essential for predicting how the unique properties of fluorine will influence the behavior of molecules containing the this compound scaffold. nih.govacs.org The effects of fluorination on molecular properties can be complex and difficult to predict intuitively. nih.govacs.orgnih.gov

Molecular dynamics (MD) simulations can provide profound insights into the conformational preferences of the seven-membered ring, which is known for its flexibility. mdpi.commdpi.com Understanding how the gem-difluoro group restricts or alters this conformational landscape is crucial for designing ligands that can adopt a bioactive conformation upon binding to a biological target. mdpi.com Computational workflows can be established to dock virtual libraries of derivatives into protein binding sites, calculate binding energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), and predict the most promising candidates for synthesis. researchgate.net

Furthermore, computational models are vital for understanding the subtle, non-covalent interactions involving fluorine, such as fluorine-hydrogen bonds and interactions with water networks within a binding pocket. nih.govacs.orgnih.gov Accurately predicting these interactions is key to rationalizing and improving ligand-protein binding affinity. nih.govnih.gov By combining experimental data with predictive modeling, researchers can create a feedback loop that guides the design of next-generation compounds with enhanced potency and optimized physicochemical properties. vanderbilt.edudigitellinc.com

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The increasing focus on environmental sustainability in the chemical industry necessitates the development of greener synthetic methods. numberanalytics.comdovepress.comrsc.orgworktribe.com Traditional fluorination processes often rely on hazardous reagents, such as hydrofluoric acid or highly reactive N-F agents. numberanalytics.comnih.govnumberanalytics.com Future research on this compound should prioritize the adoption and invention of sustainable and eco-friendly practices.

A key area for innovation is the development and use of safer, more sustainable fluorinating agents. numberanalytics.comnumberanalytics.comacs.org The use of potassium fluoride (B91410) (KF) as a benign fluoride source, potentially activated by novel complexes or used in electrochemical methods, represents a greener alternative to traditional reagents. eurekalert.orgeurekalert.org Catalytic methods, particularly those using earth-abundant metals like copper instead of precious metals, are also central to green chemistry principles. numberanalytics.com

The exploration of chemo-enzymatic strategies offers a transformative approach to sustainable synthesis. nih.gov Enzymes operate under mild, aqueous conditions with exquisite selectivity. While naturally occurring fluorinases are known, researchers are also engineering other enzymes, such as cytochrome P450s and light-activated ene reductases, to perform novel fluorination and fluoroalkylation reactions. nih.govtib.eursc.orgacs.org A forward-looking goal would be to develop a biocatalytic route to this compound, perhaps by enzymatic hydroxylation of a cycloheptane precursor followed by a chemo-catalytic deoxofluorination step. nih.gov Such methods dramatically reduce reliance on harsh chemicals and organic solvents, aligning the synthesis of this valuable building block with the principles of green chemistry. nih.goveurekalert.org

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-difluorocycloheptan-1-amine, and how can side products be minimized?

- Methodological Answer : The synthesis typically involves fluorination of a cycloheptanone precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by reductive amination. Key steps include controlling reaction temperature (e.g., –20°C to 0°C during fluorination) to avoid over-fluorination or ring-opening side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the amine .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying fluorine positioning and amine protonation states. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability. Discrepancies in ¹⁹F NMR shifts (e.g., unexpected splitting) may indicate impurities like monofluorinated byproducts .

Q. What are the primary challenges in stabilizing this compound during storage?

- Methodological Answer : The compound’s amine group is prone to oxidation. Storage under inert gas (argon or nitrogen) in amber vials at –20°C is recommended. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate degradation. Regular purity checks via HPLC are advised .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluoro substitution influence reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density at the cycloheptane ring, enhancing electrophilicity at the amine group. Steric hindrance from the difluoro substituents can slow reactions at adjacent positions. Computational studies (e.g., DFT calculations) are recommended to map charge distribution and predict regioselectivity in reactions like acylation or alkylation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in fluorine substitution patterns or stereochemistry. Systematic comparison of analogs (e.g., 4,4-difluoro vs. 3,3-difluoro isomers) using standardized assays (e.g., enzyme inhibition IC₅₀) is critical. Meta-analysis of literature data with attention to solvent systems and assay conditions (e.g., pH, temperature) can clarify trends .

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or enzymatic resolution using transaminases (e.g., engineered ω-transaminases) are effective. Kinetic resolution parameters (e.g., enzyme loading, reaction time) must be optimized to maximize enantiomeric excess (ee > 99%) .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound derivatives?

- Methodological Answer : Liver microsomal assays (human or rodent) assess Phase I metabolism. LC-MS/MS tracks parent compound depletion over time. Fluorine’s metabolic stability can be probed using isotopic labeling (e.g., ¹⁸F or ¹⁹F NMR) to monitor defluorination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.